molecular formula C26H26ClN3O5 B254333 ethyl 3-({3-[(4-chloro-1-cyclohexyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoyl}amino)benzoate

ethyl 3-({3-[(4-chloro-1-cyclohexyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoyl}amino)benzoate

Numéro de catalogue B254333
Poids moléculaire: 496 g/mol
Clé InChI: PSQAETUHTZUHMT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 3-({3-[(4-chloro-1-cyclohexyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoyl}amino)benzoate, commonly known as CC-115, is a small molecule inhibitor of two protein kinases, mTOR and DNA-PK. The compound has shown promising results in preclinical studies as a potential treatment for various cancers and autoimmune diseases.

Applications De Recherche Scientifique

CC-115 has been extensively studied in preclinical models of various cancers, including breast, lung, and prostate cancer. In these studies, CC-115 has been shown to inhibit the growth and proliferation of cancer cells by blocking the mTOR and DNA-PK pathways. CC-115 has also shown promising results in preclinical models of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.

Mécanisme D'action

CC-115 inhibits the activity of two protein kinases, mTOR and DNA-PK. mTOR is a key regulator of cell growth and metabolism, while DNA-PK is involved in DNA repair and maintenance. By inhibiting these pathways, CC-115 blocks the growth and proliferation of cancer cells and modulates the immune response in autoimmune diseases.
Biochemical and Physiological Effects:
CC-115 has been shown to have a favorable pharmacokinetic profile in preclinical studies, with good oral bioavailability and tissue distribution. The compound has also demonstrated a dose-dependent inhibition of mTOR and DNA-PK activity in various cell lines and animal models. In addition, CC-115 has been shown to induce apoptosis and cell cycle arrest in cancer cells, and modulate the immune response in autoimmune diseases.

Avantages Et Limitations Des Expériences En Laboratoire

CC-115 has several advantages for lab experiments, including its high potency and selectivity for mTOR and DNA-PK inhibition, as well as its favorable pharmacokinetic profile. However, the compound also has some limitations, such as its relatively short half-life and potential off-target effects.

Orientations Futures

There are several future directions for the development of CC-115. One potential application is in combination therapy with other cancer treatments, such as chemotherapy and immunotherapy. Another direction is the development of CC-115 derivatives with improved pharmacokinetic properties and potency. Finally, CC-115 could also be explored as a potential treatment for other diseases, such as neurodegenerative disorders and metabolic diseases.
In conclusion, CC-115 is a promising small molecule inhibitor of mTOR and DNA-PK with potential applications in cancer and autoimmune diseases. The compound has shown favorable pharmacokinetic and pharmacodynamic properties in preclinical studies, and there are several future directions for its development.

Méthodes De Synthèse

The synthesis of CC-115 involves several steps, starting from the commercially available 2-chloro-5-nitrobenzoic acid. The first step is the reduction of the nitro group to an amine using palladium on carbon and hydrogen gas. The resulting amine is then reacted with 4-chloro-1-cyclohexyl-2,5-dioxopyrrolidine to form the cyclohexylamine intermediate. This intermediate is then coupled with 3-aminobenzoic acid using N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the final product, CC-115.

Propriétés

Nom du produit

ethyl 3-({3-[(4-chloro-1-cyclohexyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoyl}amino)benzoate

Formule moléculaire

C26H26ClN3O5

Poids moléculaire

496 g/mol

Nom IUPAC

ethyl 3-[[3-[(4-chloro-1-cyclohexyl-2,5-dioxopyrrol-3-yl)amino]benzoyl]amino]benzoate

InChI

InChI=1S/C26H26ClN3O5/c1-2-35-26(34)17-9-7-11-19(15-17)29-23(31)16-8-6-10-18(14-16)28-22-21(27)24(32)30(25(22)33)20-12-4-3-5-13-20/h6-11,14-15,20,28H,2-5,12-13H2,1H3,(H,29,31)

Clé InChI

PSQAETUHTZUHMT-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)NC3=C(C(=O)N(C3=O)C4CCCCC4)Cl

SMILES canonique

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)NC3=C(C(=O)N(C3=O)C4CCCCC4)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.